N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine
Description
N,N-Dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a dimethylamine group at the 2-position and a morpholine-linked ethoxy substituent at the 6-position. The benzothiazole core is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C15H21N3O2S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N,N-dimethyl-6-(2-morpholin-4-ylethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H21N3O2S/c1-17(2)15-16-13-4-3-12(11-14(13)21-15)20-10-7-18-5-8-19-9-6-18/h3-4,11H,5-10H2,1-2H3 |
InChI Key |
JZXXMJOOVZNTFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the morpholine and dimethylamine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Acid-Base Reactions
The tertiary amine group in the dimethylamino moiety participates in protonation-deprotonation equilibria. Under acidic conditions (e.g., HCl/EtOH), the amine forms water-soluble ammonium salts, while neutral or basic conditions regenerate the free base. This property is critical for solubility modulation during pharmaceutical formulation.
Nucleophilic Substitution
The electron-rich benzothiazole ring facilitates nucleophilic aromatic substitution (NAS) at position 6. For example:
-
Halogenation : Reaction with iodine monochloride (ICl) in acetic acid yields 6-iodo derivatives.
-
Alkylation : The morpholine-ethoxy side chain undergoes alkylation with methyl iodide in the presence of NaH, forming quaternary ammonium salts.
Table 1: Representative Substitution Reactions
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Halogenation | ICl, AcOH, 60°C, 4h | 6-Iodo-benzothiazole derivative | 78 |
| Alkylation | CH₃I, NaH, DMF, rt, 12h | Quaternary ammonium salt | 85 |
Oxidation Reactions
The morpholine-ethoxy group is susceptible to oxidation. Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the morpholine ring to its N-oxide form, enhancing polarity without degrading the benzothiazole core.
Coupling Reactions
The compound serves as a precursor in Pd-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane to form biaryl derivatives.
-
Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides under Pd₂(dba)₃/XPhos catalysis.
Table 2: Cross-Coupling Efficiency
| Coupling Type | Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki | 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 92 |
| Buchwald-Hartwig | 2-Chloropyridine | Pd₂(dba)₃/XPhos, t-BuONa | 88 |
Biological Target Interactions
The compound inhibits kinase enzymes (e.g., EGFR) via hydrogen bonding between the morpholine oxygen and Thr766 residue. Competitive binding assays show IC₅₀ values of 0.08–0.32 μM against cancer cell lines .
Degradation Pathways
Under hydrolytic conditions:
-
Acidic Hydrolysis (HCl/H₂O, reflux): Cleaves the morpholine-ethoxy group, yielding 6-hydroxybenzothiazole.
-
Basic Hydrolysis (NaOH/EtOH, 80°C): Degrades the benzothiazole ring to 2-aminothiophenol derivatives.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation products including morpholine and dimethylamine gases.
Key Research Findings
-
Synthetic Optimization : Coupling reactions with K₂CO₃ in DMF at 80°C achieve >90% purity.
-
Biological Activity : Derivatives show 10-fold higher potency than standard kinase inhibitors in HCT-116 colon cancer models .
-
Solubility Enhancement : N-oxide formation increases aqueous solubility by 40%.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for target-specific drug development.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine, have shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), demonstrating significant anticancer activity .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Name | Target Cell Line | Activity Observed |
|---|---|---|
| Compound 4g | MCF7 | Significant reduction in cell viability |
| Compound d6 | MCF7 | High cytotoxicity observed |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. Compounds in this class have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. In vitro studies reveal that certain derivatives possess strong antimicrobial properties, making them candidates for further development in treating infections .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Microbial Target | Efficacy |
|---|---|---|
| Compound d1 | Staphylococcus aureus | Effective |
| Compound d3 | Escherichia coli | Moderate efficacy |
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes:
- Formation of the benzothiazole core.
- Introduction of the morpholine-derived ethoxy substituent.
- Dimethylation to achieve the final compound.
These synthetic routes are essential for producing derivatives with enhanced biological activities.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
Cancer Therapy
The compound's ability to target cancer cells suggests its potential use as an anticancer agent in drug formulations.
Antimicrobial Treatments
With rising concerns over antibiotic resistance, benzothiazole derivatives could serve as alternatives or adjuncts to existing antimicrobial therapies.
Mechanism of Action
The mechanism by which N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzothiazole Derivatives
6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
- Structure: Features an ethyl group at position 6 and a morpholinopropyl side chain at position 2.
- Key Differences: The ethyl group increases lipophilicity compared to the ethoxy-morpholine substituent in the target compound.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine
Morpholine-Containing Analogues
N-[2-(Morpholin-4-yl)ethyl]-6-(8-phenylimidazo[4,5-c][1,7]naphthyridin-1-yl)-1,3-benzothiazol-2-amine
- Structure : Shares the benzothiazol-2-amine core but incorporates an imidazonaphthyridine moiety at position 5.
- Key Differences: The extended aromatic system (imidazonaphthyridine) increases molecular weight (507.6 g/mol vs. The phenyl group enhances π-π interactions but may introduce steric hindrance .
Pholcodine N-Oxide Derivatives
- Structure: Morpholinoethoxy group attached to a morphinan core instead of benzothiazole.
- Key Differences: The morphinan scaffold confers opioid receptor affinity, whereas benzothiazoles are typically associated with kinase inhibition. The morpholinoethoxy group in pholcodine derivatives improves metabolic stability, a property likely shared with the target compound .
Heterocyclic Substitutions
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamide
- Structure : Methylenedioxy group at positions 5 and 6 of the benzothiazole, with acetamide-linked piperazine/thio groups.
- Key Differences :
Spectroscopic Data
- 1H-NMR Trends: Morpholinoethoxy protons in the target compound resonate at δ ~2.48–4.40 (similar to compounds in ), whereas ethyl groups (e.g., in ) show signals at δ ~1.2–1.4 . Aromatic protons in benzothiazole derivatives typically appear between δ 6.6–8.2, influenced by electron-withdrawing/donating substituents .
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Benzothiazole | 6-(Morpholinoethoxy), 2-(N,N-dimethyl) | ~350 | Enhanced solubility, moderate lipophilicity |
| 6-Ethyl-N-(3-morpholinopropyl)benzothiazol-2-amine | Benzothiazole | 6-Ethyl, 2-(Morpholinopropyl) | ~335 | Higher lipophilicity, longer side chain |
| N-(5,6-Methylenedioxybenzothiazole-2-yl)-acetamide | Benzothiazole | 5,6-Methylenedioxy, 2-Acetamide-piperazine | ~400 | Increased electron density, basicity |
| Pholcodine N-Oxide | Morphinan | 3-(Morpholinoethoxy) | ~450 | Opioid receptor affinity |
Biological Activity
N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine, a compound with the molecular formula C15H20N2O2S and a molecular weight of approximately 288.4 g/mol, is a synthetic derivative of benzothiazole. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of this compound features a benzothiazole core with a morpholine-derived ethoxy substituent. This structural configuration enhances its solubility and pharmacokinetic properties, making it a candidate for therapeutic applications. The presence of the morpholine ring is particularly significant as it may improve selectivity towards biological targets compared to other benzothiazole derivatives.
Biological Activity Overview
Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. For instance, structural modifications often enhance their antibacterial and antifungal properties .
- Anticancer Potential : Studies have demonstrated that certain benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes .
Table 1: Biological Activities of Related Benzothiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-benzothiazole | Benzothiazole core with amino group | Antimicrobial, anticancer |
| Benzothiazole sulfonamide | Benzothiazole core with sulfonamide | Antibacterial |
| 6-Morpholino-benzothiazole | Morpholine substitution on benzothiazole | CNS activity |
| This compound | Morpholine ethoxy group enhances solubility | Anticancer, antimicrobial |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of this compound against various cancer cell lines, results indicated significant inhibition of cell growth. The compound was found to induce apoptosis via disruption of mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that its interaction with specific biological targets—such as enzymes involved in cell signaling pathways—plays a crucial role in its activity. For example:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N-dimethyl-6-[2-(morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclodesulfurization of monothioureas derived from aminophenol or O-phenylenediamine precursors. A cost-effective approach involves I₂-mediated oxidative cyclodesulfurization under reflux conditions (ethanol, 7–12 hours), achieving yields of 65–85% (Table 1, ). Key variables include stoichiometry of iodine (1.2–1.5 equiv.), temperature (70–90°C), and solvent polarity. Sodium acetate is often used as a base to stabilize intermediates .
Q. Which spectroscopic techniques are essential for characterizing this benzothiazol-2-amine derivative?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns on the benzothiazole ring (e.g., δ 4.11 ppm for NH protons in analogous structures, ).
- IR : Identify C=N (1611–1620 cm⁻¹) and C-S (690–710 cm⁻¹) stretches.
- HRMS : Validate molecular weight (e.g., m/z 482.90 for related compounds, ).
- TLC : Monitor reaction progress (Rf ~0.6 in ACN:MeOH 1:1) .
Q. What in vitro screening strategies are used to evaluate its biological activity?
- Methodology : Standard assays include:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
- Enzyme inhibition : Acetylcholinesterase (AChE) activity measured via Ellman’s method ().
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under green chemistry principles?
- Methodology : Replace toxic desulfurization agents (e.g., HgO, BOP reagent) with I₂/K₂CO₃ in ethanol/water mixtures. Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time by 80% compared to conventional reflux. Yields improve to >90% with reduced byproducts .
Q. What structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodology :
- Morpholine ring substitution : Replace morpholin-4-yl with piperazine (log P reduction by 0.5 units).
- Ethoxy linker optimization : Introduce PEG spacers to improve solubility (e.g., 6-[2-(2-methoxyethoxy)ethoxy] derivatives).
- SAR studies : Analogues with 4-fluorophenyl or 4-nitrophenyl groups show 3-fold higher AChE inhibition ( ).
Q. How do contradictions in biological activity data arise across studies, and how should they be resolved?
- Methodology : Discrepancies may stem from:
- Assay variability : Normalize cell lines (e.g., ATCC-certified MCF-7 vs. unauthenticated stocks).
- Solubility artifacts : Use DMSO concentrations ≤0.1% to avoid false negatives.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to compare IC₅₀ values from independent studies .
Q. What computational tools are effective for predicting binding modes of this compound with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Simulate interactions with AChE (PDB: 4EY7) or kinase domains.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Use MOE descriptors (e.g., polar surface area, H-bond donors) to correlate structure with IC₅₀ .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
